molecular formula C13H16FNO3 B6631184 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid

3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid

Cat. No.: B6631184
M. Wt: 253.27 g/mol
InChI Key: JVYSONNVMBHRFL-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid is an organic compound that features a fluorinated benzoyl group attached to an amino acid derivative

Properties

IUPAC Name

3-[(4-fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-8-6-9(14)4-5-10(8)11(16)15-7-13(2,3)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYSONNVMBHRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid typically involves the following steps:

    Formation of the Benzoyl Chloride: The starting material, 4-fluoro-2-methylbenzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The benzoyl chloride is then reacted with 2,2-dimethylpropanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated moiety.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorinated benzoyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chloro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid
  • 3-[(4-Bromo-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid
  • 3-[(4-Methyl-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid

Uniqueness

The presence of the fluorine atom in 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications. This distinguishes it from its chloro, bromo, and methyl analogs.

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